5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The antimicrobial activity of compounds related to 5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one has been investigated, with several studies highlighting their potential. For example, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities. Compounds in this class have shown moderate and selective activity against Gram-positive bacteria strains such as S. agalactiae, E. faecalis, and S. epidermidis, indicating their potential as antimicrobial agents (Candia et al., 2017). Another study synthesized and evaluated new spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antimicrobial activity against clinical isolates of bacterial and fungal strains, further emphasizing the chemical's relevance in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Antitumor and Anticancer Activity
The potential antitumor and anticancer activities of related compounds have also been explored. For instance, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. Some compounds demonstrated significant inhibition of cell growth, highlighting the therapeutic potential of this chemical class in cancer treatment (Atapour-Mashhad et al., 2017).
Synthesis and Reactivity
The synthesis and reactivity of these compounds have been extensively studied. The reaction of certain precursors with halocompounds afforded N-alkylated derivatives, indicating the versatility of these compounds in chemical synthesis. This reactivity forms the basis for the development of various heterocyclic systems, which could be pivotal in the discovery of new drugs and materials (Sirakanyan et al., 2015). Additionally, studies have focused on the synthesis of substituted derivatives, further contributing to the diversity of this chemical class and expanding its potential applications in various fields of research and development (Shestopalov & Naumov, 2003).
Mechanism of Action
Mode of Action
Thieno[3,2-d]pyrimidines often exert their effects by interacting with cellular targets and modulating their activity .
Biochemical Pathways
Without specific information on “5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one”, it’s hard to say which biochemical pathways it might affect. Thieno[3,2-d]pyrimidines in general can affect a variety of biochemical pathways depending on their specific targets .
Properties
IUPAC Name |
5,6-dimethyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-13(2)21-11-23(18(12)24)9-14-3-6-22(7-4-14)17-16-15(5-8-25-16)19-10-20-17/h5,8,10-11,14H,3-4,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVGGBDMFHRYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC=NC4=C3SC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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